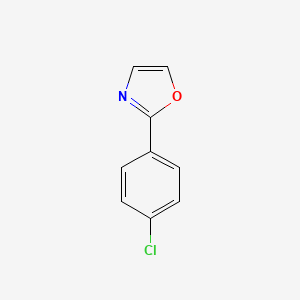

2-(4-Chlorophenyl)oxazole

描述

Significance of Oxazole (B20620) Derivatives in Contemporary Drug Discovery

Oxazole derivatives represent a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This structural motif is a cornerstone in medicinal chemistry due to its ability to participate in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions. rsc.org These interactions are crucial for the binding of drug molecules to their biological targets. The oxazole ring is considered a bioisostere of other important heterocycles like imidazole, thiazole (B1198619), and pyridine (B92270), meaning it can often be substituted for these rings in a drug molecule to improve its pharmacological properties without drastically altering its chemical structure. rsc.org

The versatility of the oxazole scaffold is evident in the broad spectrum of biological activities exhibited by its derivatives, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. researchgate.netbohrium.com This wide range of activities has made oxazole-containing compounds a focal point for researchers aiming to develop new drugs with improved efficacy and reduced side effects. researchgate.net Several clinically approved drugs, such as the antibiotic Linezolid and the anti-inflammatory agent Oxaprozin, feature the oxazole core, underscoring its importance in modern medicine. semanticscholar.org

Overview of the 2-(4-Chlorophenyl)oxazole Scaffold within Heterocyclic Compounds

The this compound scaffold is characterized by an oxazole ring substituted at the 2-position with a 4-chlorophenyl group. The presence of the chlorine atom on the phenyl ring significantly influences the compound's electronic properties and lipophilicity. cymitquimica.com This substitution can enhance the biological activity of the molecule by facilitating stronger interactions with target proteins and improving its ability to cross cell membranes.

The general structure of this compound allows for further modifications at other positions of the oxazole ring, providing a platform for the synthesis of a diverse library of compounds with varying pharmacological profiles. For instance, the introduction of different substituents at the 4 and 5-positions of the oxazole ring can modulate the compound's activity and selectivity. This modular nature makes the this compound scaffold a valuable tool for medicinal chemists in the process of lead optimization.

Table 1: Investigated Biological Activities of this compound Derivatives

| Derivative Class | Investigated Activity | Reference |

|---|---|---|

| Ethyl 2-(4-chlorophenyl)-5-phenyloxazole-4-carboxylate | Cytochrome P450 enzyme inhibition, antimicrobial, anticancer | |

| 2-tert-Butyl-4-(4-chlorophenyl)oxazole | Antibacterial | d-nb.info |

| 4-(4-Chlorophenyl)-2-(2-methyl-1H-imidazol-1-yl)-5-[3-(2-methoxyphenoxy)propyl]-1,3-oxazole | Brain-derived neurotrophic factor (BDNF) induction | nih.gov |

| 2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazol-5(4H)-one | Antimicrobial | nih.gov |

Historical Context and Evolution of Research on Chlorophenyl-Substituted Oxazoles

The synthesis of the basic oxazole ring was first reported in 1947. d-nb.info However, it was the discovery of the antibiotic properties of naturally occurring oxazole-containing compounds that spurred significant interest in this heterocyclic system. Early research focused on the isolation and structural elucidation of these natural products.

Over time, the focus shifted towards the synthetic production of oxazole derivatives to overcome the limitations of natural sourcing and to explore a wider chemical space. The development of synthetic methods like the Robinson-Gabriel synthesis and the van Leusen reaction provided efficient routes to a variety of substituted oxazoles. mdpi.com

Research into chlorophenyl-substituted oxazoles, specifically, has been driven by the observation that halogen substituents can often enhance the biological activity of a molecule. The 4-chloro substitution pattern is particularly common in medicinal chemistry. Studies on compounds like 2-(4-Chlorophenyl)benzoxazole, a related benzofused derivative, have provided valuable insights into the structure-activity relationships of this class of compounds. nih.gov More recent research has explored the synthesis and biological evaluation of various this compound derivatives, with investigations into their potential as antimicrobial and anticancer agents, as well as their role in modulating specific cellular pathways. d-nb.infonih.gov The evolution of synthetic methodologies, including microwave-assisted and one-pot reactions, has further accelerated the discovery of novel chlorophenyl-substituted oxazole derivatives with promising therapeutic potential. tandfonline.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(4-chlorophenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSZGWLKZJBFPKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CO2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50289727 | |

| Record name | 2-(4-chlorophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50289727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46047-24-9 | |

| Record name | 2-(4-Chlorophenyl)oxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=46047-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-chlorophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50289727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 4 Chlorophenyl Oxazole and Analogues

Established Synthetic Pathways for Oxazole (B20620) Ring Formation

The construction of the oxazole ring is a fundamental step in the synthesis of 2-(4-chlorophenyl)oxazole. Both multi-step and one-pot approaches have been developed to achieve this transformation, each with distinct advantages and limitations.

Multi-step Reaction Sequences

Multi-step syntheses provide a high degree of control over the final product, allowing for the introduction of various substituents. A classic and widely used method for synthesizing 2,5-disubstituted oxazoles is the Fischer oxazole synthesis. This involves the acid-catalyzed cyclization of cyanohydrins with aldehydes. For the synthesis of this compound, 4-chlorobenzaldehyde (B46862) would be a key starting material.

Another multi-step approach involves the reaction of α-bromo ketones with amides, facilitated by a silver triflate catalyst. This method is effective for producing 2,4-disubstituted and 2,4,5-trisubstituted oxazoles. researchgate.net Additionally, novel valine-derived compounds bearing a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety have been synthesized through a multi-step process. This involves the N-acylation of valine, followed by cyclodehydration to form the oxazole ring. nih.gov

A summary of multi-step synthetic methods is presented below:

| Method | Starting Materials | Key Reagents/Conditions | Product Type |

| Fischer Oxazole Synthesis | Cyanohydrins, Aldehydes (e.g., 4-chlorobenzaldehyde) | Acid catalyst (e.g., HCl) | 2,5-disubstituted oxazoles |

| Silver Triflate Mediated Cyclization | α-bromo ketones, Amides | Silver triflate (AgOTF) | 2,4- and 2,4,5-substituted oxazoles |

| From Valine Derivatives | N-acyl-α-amino acids | Ethyl chloroformate, 4-methylmorpholine | 2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazol-5(4H)-one |

One-Pot Synthetic Approaches

One-pot syntheses offer increased efficiency by combining multiple reaction steps in a single vessel, reducing waste and purification efforts. A notable one-pot method for synthesizing oxazole derivatives utilizes benzoin (B196080), carboxylic acids, and ammonium (B1175870) acetate (B1210297) with a heterogeneous catalyst like CuFe2O4 nanoparticles in water. This approach is environmentally friendly and operates under mild conditions.

Another one-pot strategy involves the use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) to activate carboxylic acids for the N-acylation of amino acids and subsequent cyclodehydration to form oxazol-5(4H)-ones. researchgate.net Furthermore, a three-component one-pot method has been developed for the synthesis of 2-(1H-benzo[d]oxazol-2-yl)-N-arylbenzamides by reacting phthaldichloride, anilines, and o-aminophenol in water without an external catalyst. bibliomed.org

Key one-pot synthetic strategies are highlighted in the following table:

| Method | Starting Materials | Catalyst/Reagents | Key Advantages |

| CuFe2O4-Catalyzed Synthesis | Benzoin, Carboxylic acids, Ammonium acetate | CuFe2O4 nanoparticles | Environmentally friendly (water solvent), catalyst recyclability |

| DMT-MM Mediated Synthesis | Amino acids, Carboxylic acids | DMT-MM | Aqueous solvent, efficient for oxazol-5(4H)-ones researchgate.net |

| Catalyst-Free Three-Component Synthesis | Phthaldichloride, Anilines, o-aminophenol | Water (solvent) | Environmentally friendly, no external catalyst needed bibliomed.org |

Functionalization and Derivatization Strategies involving the 4-Chlorophenyl Moiety

The 4-chlorophenyl group in this compound provides a site for further chemical modifications, enabling the synthesis of a diverse range of analogues with potentially enhanced properties.

Esterification and Etherification Reactions

The presence of functional groups on the oxazole ring or its substituents allows for esterification and etherification reactions. For example, 2-(4-chlorophenyl)-5-methyl-1,3-oxazole-4-carboxylate possesses a carboxylate group that can undergo esterification. cymitquimica.com Similarly, derivatives with hydroxyl groups can be subjected to etherification. For instance, 2-(alkoxymethyl)- or 2-(phenoxymethyl)-oxazoles have been prepared through substitution reactions on 2-(chloromethyl)-4,5-diphenyloxazoles. nih.gov The synthesis of ethyl 2-[2-(4-chlorophenyl)-5-(3-thienyl)-4-oxazolyl]acetate involves the esterification of the corresponding carboxylic acid with ethanol. ontosight.ai

Direct Arylation and Cross-Coupling Methods

Direct arylation and cross-coupling reactions are powerful tools for forming carbon-carbon bonds, allowing for the introduction of new aryl groups onto the this compound scaffold.

Palladium-Catalyzed Direct Arylation

Palladium-catalyzed direct arylation has emerged as a highly effective method for the functionalization of oxazoles. researchgate.net This approach avoids the need for pre-functionalized starting materials, making it more atom-economical. sorbonne-universite.fr Research has shown that the regioselectivity of direct arylation on the oxazole ring can be controlled by the choice of solvent and phosphine (B1218219) ligand. nih.govorganic-chemistry.org C-5 arylation is generally favored in polar solvents, while C-2 arylation is preferred in nonpolar solvents. nih.govorganic-chemistry.org

This method has been successfully applied to a wide range of aryl and heteroaryl bromides, chlorides, and triflates. nih.govorganic-chemistry.org For instance, palladium-catalyzed direct arylation of ethyl oxazole-4-carboxylate has been utilized to synthesize analogues of DPO (diphenyloxazole) and POPOP (phenyloxazolephenyloxazolephenyl). beilstein-journals.org

The Suzuki cross-coupling reaction, a type of palladium-catalyzed reaction, is another prominent method. It involves the coupling of an organoboron compound with a halide. For example, 2,5-diaryl-1,3,4-oxadiazoles have been synthesized by coupling 2-bromo-5-phenyl-1,3,4-oxadiazole (B1285659) with boronic acid derivatives in the presence of a palladium catalyst and a base. mdpi.com This has been extended to the synthesis of 2-(4'-chlorobiphenyl-4-yl)oxazole-4-carboxylate through the Suzuki coupling of benzyl (B1604629) 2-(4-iodophenyl)oxazole-4-carboxylate with 4-chlorophenylboronic acid. nih.gov

The following table summarizes key palladium-catalyzed arylation methods:

| Reaction Type | Substrates | Catalyst/Ligand | Key Features |

| C-5 Direct Arylation | Oxazole, Aryl halides/triflates | Pd catalyst, Phosphine ligands (e.g., 5 or 6) | Preferred in polar solvents (e.g., DMA) organic-chemistry.org |

| C-2 Direct Arylation | Oxazole, Aryl halides/triflates | Pd catalyst, Phosphine ligand (e.g., 3) | Preferred in nonpolar solvents (e.g., toluene) organic-chemistry.org |

| Suzuki Cross-Coupling | Aryl halide (e.g., 2-bromo-oxadiazole), Boronic acid | Pd(PPh3)4 | High yields for 2,5-diaryl-1,3,4-oxadiazoles mdpi.com |

| Suzuki Cross-Coupling | Benzyl 2-(4-iodophenyl)oxazole-4-carboxylate, 4-chlorophenylboronic acid | Pd(PPh3)4 | Synthesis of biphenyl-containing oxazoles nih.gov |

Suzuki Cross-Coupling Reactions Utilizing Oxazolylboronates

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds. uwindsor.ca In the context of this compound synthesis, this methodology is particularly valuable for coupling a pre-formed oxazole ring with a 4-chlorophenyl group. A prominent approach involves the use of oxazolylboronates or related boronic acid derivatives.

One strategy employs the palladium-catalyzed Suzuki coupling of a halogenated oxazole precursor with 4-chlorophenylboronic acid. For instance, ethyl 2-chlorothiazole-4-carboxylate or similar halogenated oxazoles can serve as the starting material. The reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a phosphine ligand like 1,1'-bis(diphenylphosphino)ferrocene (DPPF). A base, commonly potassium carbonate in an aqueous solution, is required to activate the boronic acid for transmetalation. organic-chemistry.org Toluene is often used as the solvent. This method offers high selectivity and is adaptable for creating a diverse range of biphenyl (B1667301) oxazole derivatives. nih.gov

Table 1: Representative Conditions for Suzuki Cross-Coupling

| Component | Reagent/Condition | Reference |

| Oxazole Precursor | Halogenated oxazole (e.g., ethyl 2-chlorothiazole-4-carboxylate) | |

| Boronic Acid | 4-chlorophenylboronic acid | |

| Catalyst | Pd(PPh₃)₄ | |

| Ligand | 1,1'-bis(diphenylphosphino)ferrocene (DPPF) | |

| Base | Potassium carbonate (aqueous) | |

| Solvent | Toluene |

Research has demonstrated that the choice of solvent can be critical to the success of the reaction, with alcoholic solvent mixtures sometimes providing better reactivity at lower temperatures compared to polar aprotic solvents. nih.gov While this reaction is highly effective for many substrates, ortho-substituted boronic acids can present steric hindrance, potentially requiring harsher reaction conditions to achieve good yields. nih.gov

Cyclization and Condensation Protocols in this compound Synthesis

The Robinson-Gabriel synthesis is a classical and fundamental method for constructing the oxazole ring. wikipedia.org This reaction involves the intramolecular cyclodehydration of a 2-acylamino-ketone precursor. wikipedia.org For the synthesis of this compound analogues, the corresponding N-acyl-α-amino ketone bearing the desired substituents is required. mdpi.com

The reaction is catalyzed by a cyclodehydrating agent, with traditional choices including concentrated sulfuric acid or phosphoryl trichloride. wikipedia.orgmdpi.com The mechanism proceeds through the protonation of the 2-acylamino-ketone, followed by an intramolecular cyclization and subsequent dehydration to form the oxazole ring. smolecule.com While this method is well-established, traditional conditions can sometimes lead to modest yields. smolecule.com

Recent advancements have introduced variations to this classical method. For example, a one-pot diversity-oriented synthesis has been developed using a Friedel-Crafts/Robinson-Gabriel approach with an oxazolone (B7731731) template. wikipedia.org Additionally, a tandem Ugi/Robinson-Gabriel sequence allows for the synthesis of 2,4,5-trisubstituted oxazoles, where the Ugi reaction product is ideally configured for the subsequent acid-catalyzed cyclodehydration. nih.gov

The Dakin-West reaction transforms an α-amino acid into a keto-amide using an acid anhydride (B1165640) and a base, typically pyridine (B92270). wikipedia.org This reaction is particularly relevant to oxazole synthesis as the 2-acylamino-ketone product can serve as the direct precursor for the Robinson-Gabriel cyclization. wikipedia.org

The reaction mechanism involves the acylation and activation of the amino acid, leading to the formation of an azlactone intermediate. wikipedia.org This is followed by deprotonation, acylation, ring-opening, and decarboxylation to yield the final keto-amide. wikipedia.org While refluxing conditions are often required with pyridine alone, the addition of 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst allows the reaction to proceed at room temperature. wikipedia.org

Modern variations have expanded the scope of the Dakin-West reaction beyond α-amino acids to include other enolizable carboxylic acids. wikipedia.org This reaction has been successfully applied in the synthesis of oxazole-containing compounds. acs.org For instance, an improved Dakin-West reaction using p-nitrophenylacetonitrile, m-chlorobenzaldehyde, and aryl methyl ketones has been reported, catalyzed by trifluoroacetic acid. tandfonline.com

The condensation of carbonyl compounds with appropriate amine derivatives is another key strategy for constructing the oxazole ring. A notable example is the reaction between 4-chloroaniline (B138754) and glyoxal (B1671930) or its derivatives under acidic conditions. This condensation leads to a dihydroxy intermediate which then undergoes cyclodehydration to form the oxazole ring.

Another approach involves the condensation of 2-aminophenol (B121084) with 4-chlorobenzaldehyde. smolecule.com This reaction, often mediated by agents like polyphosphoric acid (PPA), proceeds through the initial formation of a Schiff base (imine), followed by intramolecular cyclodehydration to yield the benzoxazole (B165842) scaffold. smolecule.com

A one-pot synthesis has been developed involving the reaction of benzoin (or related α-hydroxy ketones), a carboxylic acid, and ammonium acetate, catalyzed by heterogeneous catalysts like CuFe₂O₄ nanoparticles in an aqueous medium. This method proceeds via an oxidative cyclization to form the oxazole ring and is considered a green chemistry approach due to the use of water as a solvent and a recyclable catalyst.

Several other cyclodehydration and cyclization reactions are employed in the synthesis of oxazoles. The Fischer oxazole synthesis, for example, involves the acid-catalyzed cyclization of cyanohydrins with aldehydes. To introduce the 4-chlorophenyl group at the 2-position, 4-chlorobenzaldehyde is used as the aldehyde component.

The Blümlein-Lewy method offers another route through the condensation of α-halo or α-hydroxy ketones with primary amides. nih.gov Furthermore, the van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC) with aldehydes, is a powerful method for synthesizing 5-substituted oxazoles and can be adapted for analogues of this compound. smolecule.comnih.gov Microwave-assisted van Leusen reactions have been shown to enhance yields and reduce reaction times. smolecule.com

A copper-catalyzed synthesis of this compound has been reported, involving the reaction of 4-chlorobenzonitrile (B146240) with ethanolamine (B43304) in the presence of copper acetate under solvent-free conditions, followed by oxidation. google.com

Table 2: Overview of Other Cyclization Reactions

| Reaction Name | Key Reactants | Key Features | Reference |

| Fischer Oxazole Synthesis | Cyanohydrins, Aldehydes (e.g., 4-chlorobenzaldehyde) | Acid-catalyzed cyclization | |

| Blümlein-Lewy Method | α-halo/α-hydroxy ketones, Primary amides | Condensation reaction | nih.gov |

| van Leusen Reaction | Tosylmethyl isocyanide (TosMIC), Aldehydes | Forms 5-substituted oxazoles | smolecule.comnih.gov |

| Copper-Catalyzed Cyclization | 4-chlorobenzonitrile, Ethanolamine | Solvent-free, copper acetate catalyst | google.com |

Condensation of Carbonyl Compounds and Amines

Green Chemistry Approaches and Catalysis in this compound Synthesis

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods. Green chemistry principles are increasingly being applied to the synthesis of oxazole derivatives, focusing on the use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions. scispace.commdpi.com

One notable green approach is the use of water as a reaction medium. orientjchem.org For instance, the synthesis of 2-aryl benzoxazole derivatives has been achieved in an aqueous medium using Dowex 50W as a reusable heterogeneous catalyst. orientjchem.org This method avoids the need for expensive and toxic oxidizing agents. orientjchem.org Another example is the one-pot synthesis of oxazoles using benzoin, carboxylic acids, and ammonium acetate catalyzed by recyclable CuFe₂O₄ nanoparticles in water. rsc.org

Microwave-assisted synthesis has also emerged as a powerful green tool, offering reduced reaction times, increased yields, and improved energy efficiency compared to conventional heating. smolecule.commdpi.com This technique has been successfully applied to the van Leusen reaction for oxazole synthesis. smolecule.com

The use of recyclable and non-toxic catalysts is a cornerstone of green synthesis. In addition to Dowex 50W and CuFe₂O₄ nanoparticles, other catalysts like zinc acetate dihydrate (Zn(OCOCH₃)₂·2H₂O) have been used under ultrasonic conditions to prepare oxazolinones, which are precursors to oxazoles. lidsen.com Nanoparticles, in general, are being explored as catalysts for various heterocyclic syntheses, including oxazoles. scispace.com

Table 3: Comparison of Catalysts for 2-(4'-chlorophenyl)-1H-benzoxazole Synthesis

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Dowex50W | Water | 80 | 1.5 | 92 | orientjchem.org |

| PPA | - | 190 | 3 | 85 | orientjchem.org |

| p-TsOH | Toluene | 110 | 12 | 81 | orientjchem.org |

| L-proline | DMSO | 110 | 10 | 85 | orientjchem.org |

| CAN | Acetonitrile (B52724) | Reflux | 0.5 | 88 | orientjchem.org |

Reactivity and Mechanistic Investigations of 2 4 Chlorophenyl Oxazole Derivatives

Exploration of Reaction Mechanisms and Intermediates

The synthesis of the 2-(4-chlorophenyl)oxazole scaffold and its derivatives proceeds through several established and novel mechanistic pathways. These reactions are characterized by specific intermediates that dictate the final structure of the heterocyclic ring.

One of the foundational methods is the Robinson-Gabriel synthesis , which involves the cyclodehydration of 2-acylamino-ketone precursors. smolecule.com The mechanism is initiated by the protonation of the 2-acylamino-ketone, which then undergoes an intramolecular cyclization followed by dehydration, typically facilitated by mineral acids like concentrated sulfuric acid or phosphorus oxychloride, to form the 2,5-disubstituted oxazole (B20620) ring. smolecule.com

The Fischer oxazole synthesis provides an alternative route through the acid-catalyzed cyclization of cyanohydrins with aldehydes, such as 4-chlorobenzaldehyde (B46862), in anhydrous conditions. This method allows for the direct introduction of the 4-chlorophenyl group at the C2 position of the oxazole ring.

Another significant pathway is the Bredereck reaction , which synthesizes 2,4-disubstituted oxazoles from the reaction of α-haloketones with amides. ijpsonline.com The mechanism involves an initial nucleophilic attack by the amide on the α-haloketone, forming an intermediate enaminone, which subsequently undergoes intramolecular cyclization and elimination of a halide to generate the oxazole. smolecule.com

Modern synthetic strategies often employ metal catalysts. Palladium-catalyzed oxidative cyclization , for example, facilitates the formation of the oxazole ring through sequential C-N and C-O bond formation under mild conditions. smolecule.com Suzuki coupling reactions are also prominent, coupling 4-chlorophenylboronic acid with a functionalized oxazole precursor, like an ethyl 2-chlorothiazole-4-carboxylate, to yield the desired product.

For specific derivatives like 2-(4-chlorophenyl)benzo[d]oxazole-5-carbaldehyde, the mechanism involves the condensation of 2-aminophenol (B121084) with 4-chlorobenzaldehyde. This reaction proceeds via the formation of a Schiff base (imine) intermediate, which then undergoes PPA-catalyzed intramolecular cyclodehydration to yield the benzoxazole (B165842) scaffold. smolecule.com Similarly, the synthesis of (4Z)-2-(4-chlorophenyl)-4-(phenylmethylidene)-4,5-dihydro-1,3-oxazol-5-one involves the formation of an imine intermediate from 4-chlorobenzaldehyde and benzylamine (B48309), which subsequently cyclizes.

A novel, metal-free approach involves the C–O bond cleavage of an ester, such as substituted 2-oxo-2-phenylethyl acetate (B1210297), using an amine. This one-pot synthesis combines C–O bond cleavage with C–N and C–O bond formation to yield substituted oxazoles. rsc.org

| Reaction Name | Description | Key Intermediates | Reference |

|---|---|---|---|

| Robinson-Gabriel Synthesis | Cyclodehydration of a 2-acylamino-ketone precursor. | Protonated 2-acylamino-ketone | smolecule.com |

| Fischer Oxazole Synthesis | Acid-catalyzed cyclization of a cyanohydrin with an aldehyde. | - | |

| Bredereck Reaction | Reaction of an α-haloketone with an amide. | Enaminone | smolecule.comijpsonline.com |

| Condensation/Cyclodehydration | Condensation of an aminophenol with an aldehyde. | Schiff base (imine) | smolecule.com |

| Metal-Free C–O Cleavage | Cyclization of a substituted 2-oxo-2-phenylethyl acetate and an amine. | - | rsc.org |

Electrophilic and Nucleophilic Reactivity Profiles

The reactivity of this compound derivatives is governed by the electronic properties of both the oxazole ring and the substituted phenyl group. The oxazole ring itself is a weakly basic heterocycle, with the nitrogen atom possessing a lone pair of electrons that can act as a nucleophile. evitachem.comthieme-connect.de However, the ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of this nitrogen atom. thieme-connect.de

Electrophilic Reactivity: While the oxazole core is resistant to electrophilic substitution, the pendant 4-chlorophenyl group can undergo such reactions. evitachem.com The electron-withdrawing effect of the chlorine atom influences the regioselectivity of these substitutions. smolecule.com This effect can also enhance electrophilic aromatic substitution at specific positions on the heterocyclic core itself under certain conditions.

Nucleophilic Reactivity: The oxazole nitrogen can act as a nucleophile, allowing the molecule to form salts with inorganic acids and to be readily quaternized. evitachem.comthieme-connect.de Derivatives of this compound can be designed to enhance nucleophilic reactivity at specific sites. For instance, the introduction of a chloromethyl group at the C2 position, as in 2-(chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole, creates a reactive site for nucleophilic substitution reactions with nucleophiles like amines or thiols. smolecule.com Similarly, 2-chlorooxazole (B1317313) derivatives readily undergo nucleophilic replacement of the chlorine atom. thieme-connect.de

In derivatives such as This compound-4-carbaldehyde (B1356283), the aldehyde group is susceptible to nucleophilic addition, leading to the formation of alcohols or other derivatives. smolecule.com The chlorophenyl ring in this derivative can also participate in nucleophilic aromatic substitution under appropriate conditions.

| Reactivity Type | Reactive Site | Description | Example Reaction | Reference |

|---|---|---|---|---|

| Electrophilic Substitution | 4-Chlorophenyl ring | The aromatic ring can undergo electrophilic attack, influenced by the chlorine substituent. | Aromatic nitration or halogenation | smolecule.comevitachem.com |

| Nucleophilic Attack (by Oxazole N) | Oxazole Nitrogen | The weakly basic nitrogen can act as a nucleophile. | Quaternization with alkyl halides | evitachem.comthieme-connect.de |

| Nucleophilic Substitution | Substituents (e.g., -CH₂Cl) | Functional groups on the oxazole ring can be displaced by nucleophiles. | Reaction of 2-(chloromethyl) derivative with amines | smolecule.com |

| Nucleophilic Addition | Carbonyl Carbon (e.g., aldehyde) | Carbonyl groups on the oxazole scaffold are susceptible to attack by nucleophiles. | Reduction of an aldehyde group to an alcohol | smolecule.com |

Transformation Pathways and Novel Product Formation

Derivatives of this compound serve as versatile intermediates that can be transformed into a variety of novel products through several reaction pathways. These transformations include oxidation, reduction, cycloaddition, and recyclization reactions.

Oxidation and Reduction: Functional groups attached to the oxazole core can be readily modified. For example, the aldehyde group in this compound-4-carbaldehyde can be oxidized to the corresponding carboxylic acid using agents like potassium permanganate, or reduced to this compound-4-methanol with reagents such as sodium borohydride. Similarly, oxazolone (B7731731) derivatives like (4Z)-2-(4-chlorophenyl)-4-(phenylmethylidene)-4,5-dihydro-1,3-oxazol-5-one can be oxidized to form other oxazole derivatives or reduced to create more saturated heterocyclic systems.

Cycloaddition Reactions: The oxazole ring can function as a diene component in Diels-Alder reactions. This cycloaddition pathway is a key transformation, particularly for the synthesis of pyridine (B92270) derivatives from the reaction of oxazoles with alkenes. thieme-connect.de

Recyclization and Rearrangement: Certain this compound derivatives can undergo ring transformation reactions to form new heterocyclic systems. For instance, N2-acyl derivatives of 2-aryl-5-hydrazino-1,3-oxazole-4-carbonitriles react with Lawesson's reagent in a process of thionation and recyclization to yield novel substituted 2-(5-amino-1,3-thiazol-4-yl)-1,3,4-thiadiazoles. evitachem.com In another example, 5-alkyl(aryl)amino-2-(3-phthalimidopropyl)-1,3-oxazole-4-carbonitriles undergo recyclization when treated with hydrazine (B178648) hydrate, leading to the formation of imidazole-carboxamides. evitachem.com

Formation of Novel Derivatives: The core structure of this compound is a building block for more complex molecules. New derivatives are synthesized by reacting functionalized precursors. For example, the condensation of 1-(4-chlorophenyl)-2,5-dihydro-2,5-dioxo-4-(dialkyl-1-yl)-1H-pyrrole-3-carbaldehyde with semicarbazide, followed by reaction with substituted phenacyl bromides, yields novel oxazole derivatives of disubstituted N-arylmaleimides. ijcps.org Trisubstituted oxazoles have also been formed by reacting aroylmethylidene malonates with nitriles in the presence of SnCl₄. nih.gov Furthermore, polyphosphoric acid-mediated condensation of hippuric acid derivatives with various benzaldehydes has led to the synthesis of a series of 4-(substituted benzylidene)-2-(4-chlorophenyl)oxazol-5(4H)-one compounds. turkjps.org

| Transformation Pathway | Starting Derivative Type | Reagents/Conditions | Novel Product Formed | Reference |

|---|---|---|---|---|

| Oxidation | This compound-4-carbaldehyde | KMnO₄ or CrO₃ | This compound-4-carboxylic acid | |

| Reduction | This compound-4-carbaldehyde | NaBH₄ or LiAlH₄ | This compound-4-methanol | |

| Diels-Alder Cycloaddition | Oxazole ring | Alkenes | Pyridine derivatives | thieme-connect.de |

| Thionation/Recyclization | N2-Acyl-5-hydrazino-oxazole-4-carbonitriles | Lawesson's reagent | 2-(5-Amino-1,3-thiazol-4-yl)-1,3,4-thiadiazoles | evitachem.com |

| Condensation/Cyclization | N-arylmaleimide carbaldehyde semicarbazone | Substituted phenacyl bromides | Oxazole derivatives of N-arylmaleimides | ijcps.org |

Structure Activity Relationship Sar Studies of 2 4 Chlorophenyl Oxazole Derivatives

Elucidation of Pharmacophores and Key Structural Motifs

The pharmacophore of a molecule represents the essential spatial arrangement of atoms or functional groups necessary for its biological activity. For 2-(4-chlorophenyl)oxazole derivatives, the core pharmacophore generally consists of the 2-phenyloxazole (B1349099) moiety. The planar oxazole (B20620) ring is considered a crucial biologically active fragment. bioorganica.com.ua Its nitrogen atom, with its lone pair of electrons, can participate in hydrogen bonding, which can help stabilize the complex formed between the drug and its biological target. bioorganica.com.ua

Key structural motifs that have been identified as important for the biological activity of this class of compounds include:

The Oxazole Ring: This five-membered heterocycle is a common feature in many biologically active compounds and is associated with a range of activities, including antimicrobial, anticancer, and anti-inflammatory properties. ontosight.ai The unique electronic environment of the oxazole ring influences both its chemical reactivity and biological interactions.

The 2-Phenyl Group: The presence of a phenyl ring at the 2-position of the oxazole core is a recurring motif. This aromatic group can engage in π-π stacking interactions with biological targets, contributing to binding affinity. bioorganica.com.ua

Substituents on the Phenyl and Oxazole Rings: The nature and position of substituents on both the phenyl and oxazole rings play a critical role in modulating the biological activity of these derivatives.

Impact of Substituent Effects on Biological Efficacy and Selectivity

The biological efficacy and selectivity of this compound derivatives can be significantly altered by the introduction of different substituents. These modifications can influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

Role of the 4-Chlorophenyl Group in Bioactivity and Lipophilicity

The 4-chlorophenyl group at the 2-position of the oxazole ring is a key structural feature that significantly influences the compound's properties. The chlorine atom, being an electron-withdrawing group, can impact the electronic distribution within the molecule. This substitution is known to enhance the lipophilicity of the compound, which can affect its ability to cross biological membranes and interact with hydrophobic pockets in target proteins. cymitquimica.com The presence of the 4-chlorophenyl group has been associated with various biological activities, including antimicrobial and anticancer effects. For instance, in some derivatives, this group is crucial for binding to specific receptors.

The table below illustrates the impact of the 4-chlorophenyl group on the lipophilicity of oxazole derivatives.

| Compound Name | Key Structural Features | Effect on Lipophilicity |

| This compound-4-carbaldehyde (B1356283) | 4-chlorophenyl group, oxazole ring, aldehyde group | Enhanced lipophilicity due to the chlorophenyl substitution. |

| 2-(4-Chlorophenyl)-5-methyl-1,3-oxazole-4-carboxylate | 4-chlorophenyl group, methyl group, carboxylate group | The 4-chlorophenyl group contributes to the compound's lipophilicity. cymitquimica.com |

| 5-(4-Chlorophenyl)-2,4-dimethyl-1,3-oxazole | 4-chlorophenyl group, two methyl groups | The presence of both chlorine and methyl groups enhances lipophilicity. smolecule.com |

Influence of Substituents on the Oxazole Ring

Substituents on the oxazole ring itself have a profound impact on the reactivity and biological activity of the molecule. The electronic nature of these substituents can either enhance or reduce the electron density of the oxazole ring, making it more or less susceptible to electrophilic or nucleophilic attack. numberanalytics.com

Electron-donating groups (EDGs) increase the electron density of the ring, making it more reactive towards electrophiles. numberanalytics.com For example, methyl groups are electron-donating and can increase the nucleophilicity of the oxazole ring at certain positions. smolecule.com

Electron-withdrawing groups (EWGs) decrease the electron density, making the ring more reactive towards nucleophiles. numberanalytics.com For instance, a carboxylate group or an aldehyde group can act as an EWG. cymitquimica.com

Research has shown that the specific substitution pattern on the oxazole ring can significantly influence the compound's interaction with biological targets, thereby affecting its efficacy and selectivity. ontosight.ai For example, in a series of 2-phenyl-oxazole-4-carboxamide derivatives, modifications to the oxazole structure were found to be critical for their potent apoptosis-inducing activity in cancer cells. nih.gov

The following table summarizes the influence of different substituents on the oxazole ring of this compound derivatives.

| Compound Name | Substituent on Oxazole Ring | Influence on Biological Activity |

| This compound-4-carbaldehyde | Aldehyde group at position 4 | The aldehyde group can participate in various chemical reactions, making it a versatile intermediate for synthesizing more complex derivatives. |

| 2-(4-Chlorophenyl)-5-methyl-1,3-oxazole-4-carboxylate | Methyl group at position 5, carboxylate group at position 4 | The carboxylate functional group can participate in reactions like esterification or amidation, allowing for further modifications. cymitquimica.com |

| Ethyl 2-[2-(4-chlorophenyl)-5-(3-thienyl)-4-oxazolyl]acetate | 3-thienyl group at position 5, ethyl acetate (B1210297) moiety at position 4 | The specific substitution pattern can significantly affect the compound's interaction with biological targets. ontosight.ai |

Halogenation Effects on Biological Potency

The introduction of halogen atoms, a process known as halogenation, is a common strategy in medicinal chemistry to modulate the biological activity of a compound. In the context of this compound derivatives, the presence and nature of the halogen can have a significant impact on potency.

The chlorine atom in the 4-chlorophenyl group is a prime example of this effect. Its electron-withdrawing nature and contribution to lipophilicity are crucial for the bioactivity of many derivatives. Replacing chlorine with other halogens, such as fluorine or bromine, can lead to variations in biological activity. For instance, in some series of compounds, monohalogenation at specific positions can produce potent ligands, while dihalogenation or halogenation at other positions might lead to a decrease in affinity. diva-portal.org The size of the halogen atom can also play a role, with larger halogens potentially causing a decay in affinity due to steric hindrance. diva-portal.org

Studies on related heterocyclic compounds have shown that halogenation can influence various pharmacological properties. For example, in a series of A2B adenosine (B11128) receptor antagonists, monohalogenation at a specific position resulted in potent ligands regardless of the halogen's nature. diva-portal.org

Conformational Analysis and its Correlation with Biological Response

The three-dimensional shape, or conformation, of a molecule is critical for its interaction with a biological target. Conformational analysis of this compound derivatives helps in understanding how the spatial arrangement of different parts of the molecule affects its biological response.

X-ray crystallography studies have provided valuable insights into the conformation of these molecules. For instance, in a related compound, 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole, the 4-chlorophenyl group was found to form a significant dihedral angle with the oxazole ring, indicating a non-planar arrangement. vulcanchem.com This type of non-planar conformation can disrupt π-π stacking interactions but may facilitate other types of interactions, such as C–H···Cl and C–H···π contacts, which can stabilize the crystal lattice and influence binding to a target protein. smolecule.comvulcanchem.com

Ligand-Target Interactions and Binding Site Analysis (General)

Understanding how this compound derivatives interact with their biological targets at a molecular level is crucial for rational drug design. These interactions can be of various types, including:

Hydrogen Bonding: The nitrogen atom in the oxazole ring can act as a hydrogen bond acceptor, while other functional groups on the molecule can act as hydrogen bond donors or acceptors. bioorganica.com.ua

π-π Stacking: The aromatic phenyl and oxazole rings can engage in π-π stacking interactions with aromatic residues in the binding site of a target protein. vulcanchem.com

Hydrophobic Interactions: The lipophilic 4-chlorophenyl group can interact with hydrophobic pockets in the target. smolecule.com

Halogen Bonding: The chlorine atom can participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity.

Molecular docking simulations are often used to predict how these compounds bind to their targets and to identify the key amino acid residues involved in the interaction. smolecule.com These computational studies, combined with experimental data, provide a detailed picture of the ligand-target interactions and help in the design of more potent and selective inhibitors. For example, docking studies have suggested that some oxazole derivatives may inhibit enzymes by binding to their active sites and blocking substrate access.

Advanced Spectroscopic Characterization and Crystallographic Analysis

Comprehensive NMR Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for elucidating the molecular structure of 2-(4-chlorophenyl)oxazole by providing detailed information about the hydrogen and carbon atomic environments.

¹H-NMR: The proton NMR spectrum provides distinct signals for the protons on the oxazole (B20620) and the 4-chlorophenyl rings. In closely related 2-(4-chlorophenyl)-5-substituted oxazoles, the protons on the chlorophenyl ring typically appear as two distinct doublets due to their ortho and meta positions relative to the oxazole linkage. rsc.org The proton at the 5-position of the oxazole ring, if unsubstituted, is expected to appear as a singlet. rsc.org For instance, in 2-(4-chlorophenyl)-5-propyloxazole, the aromatic protons resonate as doublets at approximately δ 7.96 ppm and δ 7.44 ppm, while the oxazole H-5 proton appears as a singlet at δ 6.87 ppm. rsc.org General ranges for the oxazole C-H proton in such structures are cited between δ 8.2–8.4 ppm.

¹³C-NMR: The carbon-13 NMR spectrum complements the proton data, confirming the carbon skeleton. The spectrum shows characteristic signals for the oxazole ring carbons, typically in the δ 150–160 ppm range. The carbons of the 4-chlorophenyl group also exhibit distinct resonances. For the related 2-(4-chlorophenyl)-5-propyloxazole, carbon signals for the core structure were identified at δ 160.1, 153.5, 136.2, 129.4, 127.7, and 126.7 ppm. rsc.org These values are crucial for confirming the connectivity of the phenyl and oxazole rings.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |

| ¹H | ~7.96 | Doublet | Protons on chlorophenyl ring (ortho to oxazole) | rsc.org |

| ¹H | ~7.44 | Doublet | Protons on chlorophenyl ring (meta to oxazole) | rsc.org |

| ¹H | ~6.87 | Singlet | Oxazole H-5 proton | rsc.org |

| ¹³C | ~160.1 | Singlet | Oxazole C-2 | rsc.org |

| ¹³C | ~153.5 | Singlet | Oxazole C-5 | rsc.org |

| ¹³C | ~136.2 | Singlet | Chlorophenyl C-Cl | rsc.org |

| ¹³C | ~129.4 | Singlet | Chlorophenyl C-H | rsc.org |

| ¹³C | ~127.7 | Singlet | Chlorophenyl C-ipso | rsc.org |

| ¹³C | ~126.7 | Singlet | Oxazole C-4 | rsc.org |

Vibrational Spectroscopy (FT-IR, Raman) and Molecular Assignments

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman are used to identify the functional groups and vibrational modes of the molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its constituent bonds. Key stretching vibrations confirming the oxazole core are found around 1610 cm⁻¹ for the C=N bond and 1550 cm⁻¹ for the C=C bond. For the related compound 2-(4-chlorophenyl)-5-propyloxazole, specific bands were observed at 1609, 1545, 1483, and 1406 cm⁻¹. rsc.org The spectrum for a similar derivative, ethyl 5-(4-chlorophenyl)oxazole-2-carboxylate, showed bands at 1477 and 1411 cm⁻¹. rsc.org The C-Cl stretching vibration from the chlorophenyl group is also an important diagnostic peak.

Raman Spectroscopy: While specific Raman data for this compound was not prevalent in the searched literature, this technique is complementary to FT-IR. It is particularly useful for identifying vibrations of non-polar bonds and symmetric stretching modes within the aromatic rings.

Interactive Data Table: Key FT-IR Vibrational Assignments for this compound and Analogs

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Reference |

| ~1610 | Medium-Strong | C=N stretch (oxazole ring) | |

| ~1550 | Medium | C=C stretch (oxazole ring) | |

| ~1483 | Medium | Aromatic C=C stretch (phenyl ring) | rsc.org |

| ~1092 | Strong | C-O-C stretch (oxazole ring) | rsc.org |

| ~845 | Strong | C-H out-of-plane bend (para-substituted phenyl) | farmaciajournal.com |

| ~700-800 | Medium | C-Cl stretch |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, this compound (molecular weight: 179.6 g/mol ) would be expected to show a prominent molecular ion peak [M]⁺ at m/z ≈ 180 and a characteristic [M+2]⁺ peak at m/z ≈ 182 with an intensity of about one-third of the [M]⁺ peak, which is indicative of the presence of a single chlorine atom.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. For C₉H₆ClNO, the calculated exact mass is 179.0138. HRMS analysis of related compounds has been successfully used to confirm their composition. For example, the calculated mass for C₁₂H₁₂ClNO was 221.0607, with an experimental value found to be 221.0616. rsc.org Such analysis is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

UV-Visible Spectroscopy and Electronic Transitions

UV-Visible spectroscopy provides insights into the electronic structure of the molecule by probing the transitions between electronic energy levels. The spectrum of this compound is characterized by absorption bands arising from π→π* transitions within the conjugated system formed by the oxazole and chlorophenyl rings. vulcanchem.com Oxazole derivatives are known to absorb in the UV region, with the position and intensity of the absorption maxima being sensitive to substituents and solvent polarity. nih.govglobalresearchonline.net For related sulfonyl derivatives, absorption bands have been noted around 250 nm and 335 nm, corresponding to the electronic transitions within the chromophoric system. farmaciajournal.comnih.gov

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

Single-crystal X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. For this compound derivatives, a key structural feature is the dihedral angle between the planes of the oxazole and the 4-chlorophenyl rings. Studies have revealed that these rings are often not coplanar, with reported dihedral angles ranging from 11.3° to over 40°. This non-planarity is critical as it affects the degree of electronic conjugation between the two ring systems. The crystal packing is often stabilized by intermolecular interactions such as π-π stacking and C-H···N or C-H···Cl hydrogen bonds. nih.gov

Chromatographic Techniques for Purity Assessment and Isolation (e.g., RP-HPLC)

Chromatographic methods are essential for the purification of this compound and for the assessment of its purity.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a powerful technique for verifying the purity of the synthesized compound. A nonpolar stationary phase is used with a polar mobile phase, typically a mixture of acetonitrile (B52724) or methanol (B129727) and water. farmaciajournal.com Due to its aromatic nature, this compound is well-suited for analysis by RP-HPLC with UV detection. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. For complex oxazole derivatives, purity levels greater than 95% have been reported using this method. farmaciajournal.com

Computational and Theoretical Investigations of 2 4 Chlorophenyl Oxazole

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the fundamental properties of molecules. karazin.uaresearchgate.net These methods have been applied to 2-(4-chlorophenyl)oxazole and related structures to predict their geometries, electronic structures, and vibrational spectra. researchgate.net

Optimized Geometries and Electronic Structure

Theoretical calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For oxazole (B20620) derivatives, DFT methods, such as B3LYP with various basis sets (e.g., 6-31G, 6-31++G , 6-311G, and 6-311++G ), have been used to compute optimized bond lengths, bond angles, and dihedral angles. kpru.ac.thresearchgate.net These calculated parameters often show good agreement with experimental data obtained from techniques like X-ray crystallography. researchgate.netresearchgate.net

The electronic structure of this compound is influenced by the interplay between the oxazole ring and the 4-chlorophenyl substituent. The presence of the chlorine atom, an electron-withdrawing group, can affect the electron density distribution across the molecule. Computational studies can map these electronic properties, providing insights into the molecule's reactivity and potential interaction sites. researchgate.net For instance, the planarity of the oxazole ring and the orientation of the 4-chlorophenyl group are key structural features determined through these calculations.

Molecular Orbital Analysis

Molecular orbital (MO) analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and electronic transitions. kpru.ac.thmdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's stability and reactivity. kpru.ac.th A smaller gap generally suggests higher reactivity. researchgate.net

For derivatives similar to this compound, the HOMO is often located on the more electron-rich parts of the molecule, while the LUMO is situated on the electron-deficient regions. mdpi.com In related oxadiazole compounds, the HOMO-LUMO energy gaps have been calculated to be in the range of 4.001 eV to 4.089 eV. kpru.ac.th This type of analysis helps in predicting how the molecule will interact with other chemical species.

Vibrational Frequency Predictions and Assignments

Computational methods are also employed to predict the vibrational spectra (e.g., Infrared and Raman) of molecules. science.gov By calculating the harmonic vibrational frequencies, researchers can assign the observed spectral bands to specific molecular motions, such as stretching, bending, and torsional vibrations. dergipark.org.tr DFT calculations, often in conjunction with a scaling factor, have been shown to provide reliable predictions of vibrational frequencies for organic compounds. nih.gov

For example, characteristic vibrational bands for related structures have been assigned and compared with experimental data, showing good agreement. researchgate.net This includes the stretching vibrations of C-C bonds within the phenyl ring and C-H bonds. Such analyses are vital for the structural characterization of newly synthesized compounds. dergipark.org.tr

Molecular Modeling and Simulation Approaches

Beyond static quantum chemical calculations, molecular modeling and simulation techniques offer a dynamic perspective on the behavior of this compound, particularly in biological systems. karazin.ua

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules and their interactions with their environment, such as a solvent or a biological receptor. These simulations can analyze the stability of a ligand-receptor complex over time, providing insights into the binding process. For instance, MD simulations can be run for nanoseconds to observe the conformational changes and interactions of a molecule within a protein's active site.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. researchgate.netrsc.org This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. mdpi.comhilarispublisher.com

For various oxazole derivatives, molecular docking studies have been performed to investigate their binding affinity and interaction with specific biological targets. researchgate.netrsc.org These studies calculate a binding energy, which indicates the strength of the interaction between the ligand and the target. rsc.org The analysis of the docked pose reveals key interactions, such as hydrogen bonds and hydrophobic interactions, with specific amino acid residues in the receptor's active site. nih.govhilarispublisher.com For example, in studies of related compounds, the oxazole ring was found to lie near specific residues like Leu792 and Met793 in the active site of the EGFR tyrosine kinase. hilarispublisher.com

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the principles can be understood from studies on broader classes of oxazole and other azole derivatives.

Research on various 2,5-disubstituted benzoxazole (B165842), benzimidazole, and oxazolo[4,5-b]pyridine (B1248351) derivatives has demonstrated the utility of QSAR in predicting antifungal activity against pathogens like Candida albicans. mdpi.com These studies typically employ methods like multiple linear regression (MLR) to correlate physicochemical descriptors (e.g., electronic, steric, and hydrophobic parameters) with biological endpoints such as the minimum inhibitory concentration (MIC) or the concentration required for 50% inhibition (IC50). For a series of antileishmanial oxadiazole and oxazole derivatives, 2D- and 4D-QSAR models were successfully developed, showing good internal consistency and external predictive power. mdpi.com

In a hypothetical QSAR study involving this compound and its analogues, key descriptors would likely include:

Steric Descriptors: Molecular weight, molar refractivity, and specific steric parameters (e.g., Taft steric parameters) would be important to model the spatial requirements of the binding site. The size and shape of the 2-(4-chlorophenyl) substituent would be a key determinant of its fit within a biological target.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is a fundamental descriptor in QSAR, representing the hydrophobicity of the molecule. The chlorophenyl group contributes significantly to the lipophilicity of the compound, which governs its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.

A representative, albeit generalized, QSAR model for a series of related compounds might take the following form:

log(1/C) = k1 * σ + k2 * logP + k3 * Es + constant

Where C is the biological activity (e.g., IC50), σ is the Hammett constant, logP is the hydrophobicity parameter, and Es is a steric parameter. The coefficients k1, k2, and k3 would be determined by regression analysis.

A study on 2-amino-4-aryl-1,3-oxazole derivatives established correlations between the probability of their effectiveness and quantum chemical parameters, such as the energies of the highest occupied and lowest vacant molecular orbitals (HOMO and LUMO). chnpu.edu.ua These findings are valuable for predicting the biological activity of new derivatives. chnpu.edu.ua

While a dedicated QSAR model for this compound is not available, the established methodologies in related heterocyclic systems provide a clear framework for how such a study would be conducted and the types of structural features that would be critical for its biological activity.

In Silico Prediction of Biological Activity and Toxicity Profiles

In silico methods are increasingly used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new chemical entities, offering a preliminary assessment of their drug-likeness and potential liabilities. For this compound, while specific and comprehensive public reports are scarce, we can infer its likely profile based on studies of structurally related oxazole derivatives. rsc.orgrroij.com

Studies on various substituted oxazoles have utilized platforms like QikProp, OSIRIS, and Toxtree to predict key physicochemical and pharmacokinetic parameters. rsc.orgrroij.com These predictions are guided by established principles such as Lipinski's Rule of Five, which assesses the oral bioavailability of a compound.

Predicted Physicochemical and ADMET Properties:

A series of 2,4,5-trisubstituted oxazole derivatives, including some with a chlorophenyl moiety, were evaluated in silico. rsc.org The results indicated acceptable ADME properties for many of the tested compounds. rsc.org For instance, the predicted octanol/water partition coefficient (QplogPo/w) for a range of oxazole derivatives was found to be between 3.1 and 6.0. rsc.org The cell permeability factor (QPPCaco), which is an indicator of drug metabolism, ranged from 1401 to 2002 for these compounds. rsc.org Furthermore, the human oral absorption for most of these oxazoles was predicted to be 100%. rsc.org

A study on N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamides also involved molecular modeling to understand their interaction with the COX-2 enzyme, suggesting a potential anti-inflammatory mechanism. nih.gov

Based on these related studies, a predicted profile for this compound can be compiled, as shown in the interactive table below.

Interactive Data Table: Predicted ADMET Profile of this compound and Related Derivatives

| Property | Predicted Value/Range for Related Oxazoles | Implication for this compound |

| Molecular Weight ( g/mol ) | < 500 | Likely to comply with Lipinski's Rule of Five. |

| logP (Octanol/Water Partition Coefficient) | -0.20 to 4.26 rroij.com | Indicates good lipophilicity for membrane permeability. |

| Hydrogen Bond Donors | 0 rroij.com | Favorable for oral absorption. |

| Hydrogen Bond Acceptors | 2 (N and O in oxazole ring) rroij.com | Within the acceptable range for drug-likeness. |

| Human Oral Absorption | Predicted to be high (e.g., 100% for some derivatives) rsc.org | Suggests good potential for oral bioavailability. |

| Blood-Brain Barrier (BBB) Penetration | Variable, some chlorophenyl derivatives predicted to cross nih.gov | Potential for central nervous system activity, which could be therapeutic or a liability. |

| Toxicity Risk (e.g., mutagenicity, carcinogenicity) | Generally predicted to be low for many oxazole derivatives, though some show potential for hepatotoxicity rroij.comresearchgate.net | Further experimental validation would be necessary. |

Note: The values in this table are extrapolated from studies on structurally similar compounds and serve as a predictive guide. Specific experimental data for this compound is required for definitive assessment.

In silico toxicity predictions for new 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives, including oxazole-containing compounds, have also been performed. mdpi.comresearchgate.net These studies often assess risks such as mutagenicity, tumorigenicity, and reproductive effects. mdpi.comresearchgate.net For a series of oxazole derivatives designed as peroxisome proliferator-activated receptor (PPAR) agonists, in silico tools predicted low toxicity risk for several lead compounds. rroij.com

Conformational Landscape Exploration and Energetic Analysis

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity, as it dictates how the molecule interacts with its biological target. Computational methods, particularly quantum chemical calculations like Density Functional Theory (DFT), are powerful tools for exploring the conformational landscape and energetic profile of molecules like this compound.

While a detailed conformational analysis specifically for this compound is not extensively reported, studies on similar 2-phenyloxazole (B1349099) and other substituted oxazole derivatives provide a strong basis for understanding its likely conformational preferences.

Key Conformational Features:

The primary conformational flexibility in this compound arises from the rotation around the single bond connecting the oxazole and the 4-chlorophenyl rings. This rotation is defined by a dihedral angle. The planarity between the two ring systems is a critical factor influencing the electronic conjugation and, consequently, the molecule's stability and properties.

A computational study on 2-o-tolyl-4-(3-N,N-dimethylaminophenylmethylene)-oxazol-5-one involved varying a selected torsion angle from -180° to 180° in 10° increments to calculate the molecular energy profile. researchgate.net This type of analysis reveals the most stable conformations (energy minima) and the energy barriers to rotation (energy maxima).

For this compound, a similar analysis would likely show that a near-planar conformation is energetically favorable due to the extension of the π-conjugated system across both rings. However, some degree of non-planarity is expected due to steric hindrance between the ortho-hydrogens of the phenyl ring and the atoms of the oxazole ring. X-ray crystallographic studies of related compounds, such as This compound-4-carbaldehyde (B1356283), have shown a dihedral angle of 11.3° between the oxazole and chlorophenyl rings.

Energetic Analysis:

DFT calculations can provide valuable energetic data, including the relative energies of different conformers, the energy of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

Relative Energies: The energy difference between the most stable (lowest energy) and least stable (highest energy) conformations provides insight into the molecule's flexibility at physiological temperatures.

HOMO-LUMO Gap: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms of the oxazole ring and the chlorine atom, indicating regions prone to electrophilic attack or hydrogen bonding.

A theoretical study on 5-chloro-2-phenyl-1,3-oxazole-4-carboxamide (B1457277) using DFT with the B3LYP functional and a 6-311++G(d,p) basis set revealed a planar conformation with minimal deviation between the oxazole and phenyl rings. This supports the expectation of a relatively planar structure for this compound.

Data Table: Hypothetical Conformational and Energetic Parameters for this compound

| Parameter | Expected Value/Observation | Significance |

| Dihedral Angle (Oxazole-Phenyl) | Small, likely < 20° | Indicates near-planarity, allowing for electronic conjugation. |

| Rotational Energy Barrier | Low to moderate | Suggests some degree of conformational flexibility at room temperature. |

| HOMO Energy | Relatively low | Reflects the electron-donating ability of the molecule. |

| LUMO Energy | Relatively low | Reflects the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | Moderate | Indicates reasonable chemical stability. |

| MEP Negative Regions | Around N, O, and Cl atoms | Identifies sites for potential intermolecular interactions. |

Note: This table presents expected values based on computational studies of analogous compounds. Specific DFT calculations on this compound are needed for precise data.

Biological Activities and Pharmacological Mechanisms of 2 4 Chlorophenyl Oxazole Derivatives

Antimicrobial Spectrum and Mechanism of Action

Derivatives of 2-(4-chlorophenyl)oxazole have demonstrated a broad spectrum of antimicrobial activity, encompassing antibacterial, antifungal, and antibiofilm properties. nih.govmdpi.com The versatility of the oxazole (B20620) scaffold allows for chemical modifications that can enhance its potency and selectivity against various microbial pathogens. nih.gov

Antibacterial Efficacy (Gram-positive and Gram-negative)

Studies have consistently shown that derivatives of this compound are effective against both Gram-positive and Gram-negative bacteria. nih.govijpcbs.com

One area of investigation has focused on 2-tert-Butyl-4-(4-chlorophenyl)oxazole, which has been identified as a highly active compound against various bacteria, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. nih.govd-nb.info In some studies, certain derivatives have exhibited inhibitory effects comparable to standard antibiotics like ciprofloxacin. For instance, a derivative, 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid, and its corresponding 1,3-oxazol-5(4H)-one, have shown notable activity against Gram-positive bacteria. nih.gov Specifically, these compounds inhibited the growth of Enterococcus faecium, with the N-acyl-α-amino acid derivative producing a 15 mm zone of inhibition and the oxazol-5(4H)-one producing a 10 mm zone. nih.gov The oxazol-5(4H)-one derivative also demonstrated efficacy against Staphylococcus aureus ATCC 6538 and Bacillus subtilis ATCC 6683 with inhibition zones of 8 mm and 9 mm, respectively. nih.gov

Another study highlighted a 2-(4-chlorophenyl)-8-methyl-6H-chromeno[6,7-d]oxazol-6-one derivative, which displayed good activity against both Gram-positive and Gram-negative bacterial strains. ijpcbs.com The presence of electron-withdrawing groups, such as the chloro-substituent, is believed to contribute to this broad-spectrum activity. ijpcbs.com

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Test Organism | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Enterococcus faecium E5 | 15 | nih.gov |

| 2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazol-5(4H)-one | Enterococcus faecium E5 | 10 | nih.gov |

| 2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazol-5(4H)-one | Staphylococcus aureus ATCC 6538 | 8 | nih.gov |

| 2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazol-5(4H)-one | Bacillus subtilis ATCC 6683 | 9 | nih.gov |

| N-(1-(4-chlorophenyl)-3-methyl-1-oxobutan-2-yl)-4-((4-chlorophenyl)sulfonyl)benzamide | Staphylococcus aureus ATCC 6538 | 9 | nih.gov |

| 2-(4-chlorophenyl)-8-methyl-6H-chromeno[6,7-d]oxazol-6-one | Gram-positive and Gram-negative bacteria | Good activity | ijpcbs.com |

Antifungal Properties

In addition to their antibacterial effects, this compound derivatives have also been recognized for their antifungal capabilities. mdpi.comresearchgate.net In vitro assays have confirmed the efficacy of certain derivatives against fungal strains such as Candida albicans. nih.gov

For example, a new 1,3-oxazole derivative containing a phenyl group at the 5-position has demonstrated activity against C. albicans. nih.gov Specifically, 2-(4-((4-chlorophenyl)sulfonyl)phenyl)-4-isopropyl-5-phenyl-1,3-oxazole showed an 8 mm zone of growth inhibition against the C. albicans 393 yeast strain. nih.gov This highlights the potential for developing these compounds into effective antifungal agents.

Antibiofilm Activity

The ability of bacteria to form biofilms presents a significant challenge in treating chronic infections. Some this compound derivatives have shown promise in their ability to inhibit biofilm formation. mdpi.com

One derivative, 4-benzyl-2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-1,3-oxazol-5(4H)-one, demonstrated antibiofilm effects against Staphylococcus epidermidis 756, Bacillus subtilis ATCC 6683, Escherichia coli ATCC 25922, and Pseudomonas aeruginosa ATCC 27853, with minimum biofilm inhibitory concentrations (MBIC) of 112.5 µg/mL, 56.2 µg/mL, 56.2 µg/mL, and 14 µg/mL, respectively. mdpi.com Another derivative, 2-(4-Chlorophenyl)-4-[(6-methyl-2-pyridinyl)amino]methylene-1,3-oxazole, was found to inhibit biofilm formation by Streptococcus mutans at a concentration of 10 µM by disrupting the synthesis of extracellular polymeric substances (EPS).

Molecular Targets and Pathways in Antimicrobial Action (e.g., PBP inhibition)

The antimicrobial activity of this compound derivatives is attributed to their interaction with specific molecular targets and pathways within microbial cells. While the exact mechanisms for all derivatives are still under investigation, several potential targets have been identified.

One proposed mechanism is the inhibition of essential bacterial enzymes. Docking studies have suggested that these compounds may target DNA polymerase, thereby interfering with microbial replication. Another critical target for antibacterial agents is the family of penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. nih.govsemanticscholar.org While direct evidence for PBP inhibition by this compound derivatives is still emerging, the broader class of oxazoles has been explored for this activity. The ability of the aldehyde group, present in some derivatives, to form covalent bonds with nucleophilic sites on proteins and enzymes could be a key factor in their inhibitory action. Disruption of microbial cell membranes is another potential mechanism of action.

Antineoplastic and Cytotoxic Potency

Beyond their antimicrobial effects, derivatives of this compound have demonstrated significant potential as anticancer agents. ontosight.ainih.gov Research has shown that these compounds can exhibit cytotoxic effects against a variety of cancer cell lines. nih.govresearchgate.net

Activity Against Diverse Cancer Cell Lines

The cytotoxic activity of this compound derivatives has been evaluated against a range of human cancer cell lines, revealing their potential for broad-spectrum antineoplastic activity.

One study investigated a series of 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives, including a para-chloro substituted analog, against androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines. nih.gov The para-chloro analog, 2-(4-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione, showed potent cytotoxicity against PC3 cells with an IC₅₀ value of 0.08 μM after 5 days of exposure. nih.gov Another derivative, 2-[4-(4-chlorophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide, exhibited high activity against CNS cancer cell lines SNB-75 and SF-539. biointerfaceresearch.com

Furthermore, a study on 5-Chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde reported IC₅₀ values of 12.5 µM against HeLa (cervical cancer), 10.0 µM against MCF-7 (breast cancer), and 15.0 µM against A549 (lung cancer) cell lines. These findings underscore the potential of this class of compounds in cancer chemotherapy research.

Table 2: Cytotoxic Activity of this compound Derivatives Against Cancer Cell Lines

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 2-(4-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione | PC3 (prostate) | 0.08 | nih.gov |

| 2-[4-(4-chlorophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide | SNB-75 (CNS) | High activity | biointerfaceresearch.com |

| 2-[4-(4-chlorophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide | SF-539 (CNS) | High activity | biointerfaceresearch.com |

| 5-Chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde | HeLa (cervical) | 12.5 | |

| 5-Chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde | MCF-7 (breast) | 10.0 | |

| 5-Chloro-3-(3-chlorophenyl)-1,2-oxazole-4-carbaldehyde | A549 (lung) | 15.0 |

Mechanisms of Anticancer Action

Derivatives of this compound have demonstrated notable anticancer potential through a variety of mechanisms. These compounds can induce programmed cell death, halt the proliferation of cancer cells, interfere with critical cellular machinery like DNA replication, and generate oxidative stress, ultimately leading to the demise of malignant cells. nih.gov Quinonoid compounds that incorporate an oxazole ring, for instance, achieve selective toxicity through pathways including DNA intercalation, apoptosis induction, enzymatic inhibition, and the generation of reactive oxygen species. nih.gov

A primary mechanism by which this compound derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. researchgate.net This process is a key strategy in cancer therapy, and studies have shown that these compounds can trigger this cellular suicide program in various cancer cell lines. pensoft.net

The induction of apoptosis is often mediated by the inhibition of specific enzymes crucial for cancer cell survival, such as tyrosine kinases. nih.gov For example, certain benzoxazole (B165842) derivatives have been found to induce apoptosis by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis and survival. nih.gov One potent derivative, compound 12l (from a study on benzoxazoles), was shown to significantly induce apoptosis in HepG2 liver cancer cells. nih.gov This was accompanied by a marked increase in the levels of pro-apoptotic proteins like caspase-3 and Bax, alongside a decrease in the anti-apoptotic protein Bcl-2. nih.gov

Similarly, other heterocyclic derivatives have been shown to induce apoptosis by inhibiting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which is frequently overexpressed in solid tumors. pensoft.net The process of apoptosis can be observed through different phases; for instance, compound 12l pushed 32.45% of treated HepG2 cells into early apoptosis and 2.86% into late apoptosis. nih.gov